2-(Piperidin-1-ylmethyl)aniline sulfate

Overview

Description

“2-(Piperidin-1-ylmethyl)aniline sulfate” is an organic compound . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular formula of “this compound” is C12H20N2O4S . The InChI code is 1S/C12H18N2.H2O4S/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;1-5(2,3)4/h2-3,6-7H,1,4-5,8-10,13H2; (H2,1,2,3,4) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The molecular weight is 288.37 g/mol .Scientific Research Applications

Synthesis of Highly Substituted Piperidines

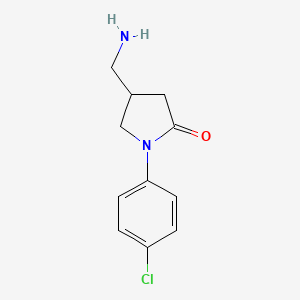

One study describes the use of 1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO4]) as an ionic liquid catalyst for the one-pot three-component synthesis of highly substituted piperidines. This method involves the reaction of aromatic aldehydes, anilines, and β-ketoesters, showcasing an efficient pathway for synthesizing complex piperidine structures with good to high yields, leveraging simple and readily available precursors (Sajadikhah et al., 2012).

Functionalized Piperidine Derivatives via Acidic Ionic Liquids

Another approach for synthesizing functionalized piperidine derivatives is highlighted, where acidic ionic liquids catalyze one-pot, pseudo five-component, and diastereoselective synthesis. This method employs aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate, illustrating the versatility of acidic ionic liquids in facilitating complex organic reactions (Shaterian & Azizi, 2013).

Chemical Oxidative Polymerization

The oxidative polymerization of anilinium sulfate versus aniline is studied, revealing insights into the polymerization mechanism and the synthesis of polyaniline materials. This research contributes to the understanding of conductive polymers, offering potential applications in material science and engineering (Ćirić-Marjanović et al., 2008).

High-Temperature Oxidation of Aniline

Investigation into the high-temperature oxidation of aniline to synthesize polyaniline–sulfate salt with nanofiber morphology presents a novel methodology for creating electrode materials for symmetric supercapacitors. This study underscores the importance of innovative synthesis techniques in developing advanced materials for energy storage applications (Palaniappan et al., 2011).

Green Catalysis for Piperidine Derivatives

The development of nanomagnetically modified ferric hydrogen sulfate as a reusable green catalyst for synthesizing highly functionalized piperidine derivatives demonstrates an environmentally friendly approach to chemical synthesis. This catalyst facilitates the preparation of complex organic molecules, emphasizing sustainability in chemical processes (Rahimizadeh et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-(piperidin-1-ylmethyl)aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.H2O4S/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;1-5(2,3)4/h2-3,6-7H,1,4-5,8-10,13H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTINXKLGLPAALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

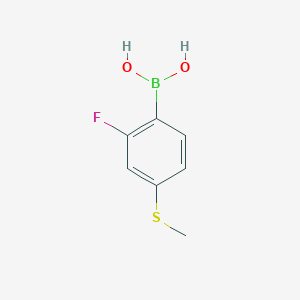

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)